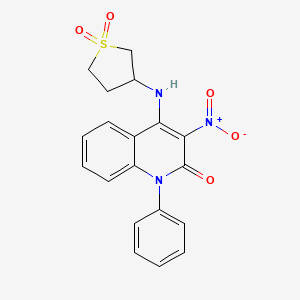
4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization of Nitroquinoline Derivatives
Research in the field of organic chemistry has led to the synthesis of various nitroquinoline derivatives, focusing on their potential for biomedical applications. For example, studies have explored the synthesis of 4-aminoquinolines through copper-catalyzed reactions, highlighting their potential use in developing antimalarial medications (Oh, Kim, & Park, 2017). Furthermore, the creation of phosphoramidate derivatives of nitroquinoline for biological interest has been investigated, revealing their antimicrobial and antioxidant activities (Reddy et al., 2015).
Antimicrobial and Antioxidant Properties
Several studies have focused on the antimicrobial and antioxidant properties of nitroquinoline derivatives. Compounds such as 2-methylquinoline have been hydrogenated to their tetrahydroquinoline counterparts, showing promise in biological applications due to their conversion efficiencies and selectivity (Watanabe et al., 1984). Additionally, the synthesis of quinazolin derivatives has been explored, with findings indicating their potential as effective antioxidants, comparing favorably with common antioxidants like ascorbic acid (Al-azawi, 2016).
Electrochemical and Fluorescence Studies
The electrochemical properties and fluorescence of nitroquinoline derivatives have also been subjects of interest. For instance, research has demonstrated the use of nitroquinoline compounds in molecular electronic devices, showcasing negative differential resistance and significant on-off peak-to-valley ratios, highlighting their potential in electronic applications (Chen, Reed, Rawlett, & Tour, 1999). Furthermore, the fluorescence properties of some nitroquinoline derivatives have been studied, evaluating their potential use as molecular fluorescent probes (Motyka et al., 2011).
将来の方向性
特性
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)amino]-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c23-19-18(22(24)25)17(20-13-10-11-28(26,27)12-13)15-8-4-5-9-16(15)21(19)14-6-2-1-3-7-14/h1-9,13,20H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIHEQFNVBRKEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-3-nitro-1-phenylquinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

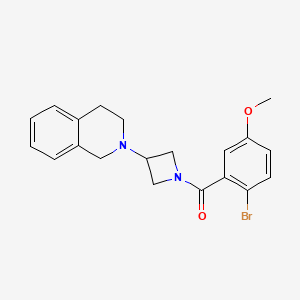
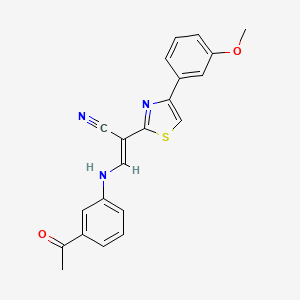
![2-[Bromo(difluoro)methyl]-5-(difluoromethyl)pyridine](/img/structure/B2412701.png)
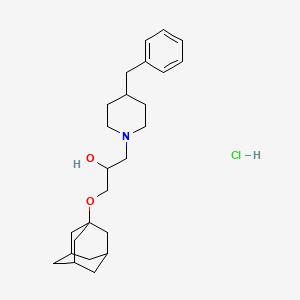
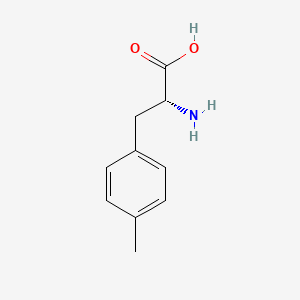
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one](/img/structure/B2412705.png)
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2412706.png)
![1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2412709.png)
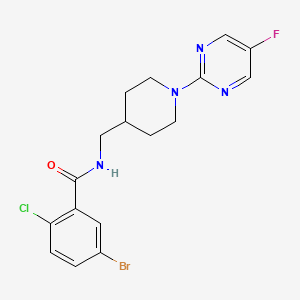
![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2412715.png)
![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2412717.png)
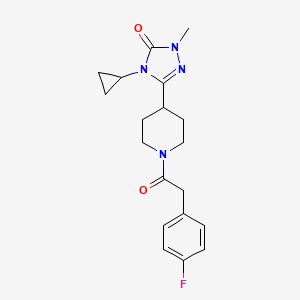
![Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2412719.png)
![{Tricyclo[3.2.1.0^{2,4}]octan-6-yl}methanamine hydrochloride](/img/structure/B2412721.png)